

Preclinical Showdown: CCT251236 vs. CCT361814 (NXP800) in HSF1 Pathway Inhibition

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Compound of Interest

Compound Name: CCT251236

Cat. No.: B606551

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A comparative analysis of two potent small molecules targeting the Heat Shock Factor 1 (HSF1) pathway reveals the evolution of a chemical probe into a clinical candidate. This guide synthesizes preclinical data for **CCT251236**, a notable chemical probe, and its optimized successor, CCT361814 (NXP800), a clinical-stage investigational drug. The data underscores the successful multiparameter optimization strategy that led to the development of NXP800 as a promising agent for cancers dependent on the HSF1 pathway, particularly certain types of ovarian and endometrial cancers.

CCT251236 was initially identified through a phenotypic screen as a potent inhibitor of the HSF1 stress pathway.^{[1][2]} While it demonstrated significant in vitro activity and in vivo efficacy, further development was necessary to optimize its pharmaceutical properties.^{[1][3]} CCT361814 (NXP800) emerged from this optimization process as a first-in-class, orally bioavailable HSF1 pathway inhibitor with an improved preclinical profile.^{[4][5][6]} NXP800 is now in Phase 1 clinical trials.^{[4][7]}

The mechanism of action for this class of compounds is novel. Instead of directly targeting the HSF1 transcription factor, which is considered challenging to drug, NXP800 acts indirectly.^[8] It activates the GCN2 kinase, which in turn initiates the integrated stress response (ISR).^{[9][10]} This chronic activation of the ISR is cytotoxic to cancer cells that are highly dependent on the HSF1 pathway for survival, a vulnerability particularly seen in tumors with ARID1a mutations.^{[4][11][12]}

Quantitative Data Comparison

The following tables summarize the key preclinical data for **CCT251236** and CCT361814 (NXP800), highlighting the improvements achieved through medicinal chemistry optimization.

Table 1: In Vitro Potency

Compound	Target Pathway	Cell Line	Assay	IC50 / GI50
CCT251236	HSF1 Pathway Inhibition	SK-OV-3	HSP72 Induction Inhibition	19 nM[13]
Antiproliferative Activity	SK-OV-3	Growth Inhibition	2.2 nM (free GI50: 1.1 nM) [13]	
CCT361814 (NXP800)	HSF1 Pathway Inhibition	SK-OV-3	HSP72 Induction Inhibition	Data not explicitly provided, but described as potent.
Antiproliferative Activity	Ovarian Cancer Cell Panel	Growth Inhibition	pGI50 > 7.3 (more potent than carboplatin) [14]	

Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models

Compound	Mouse Model	Dosing	Outcome
CCT251236	SK-OV-3 Human Ovarian Carcinoma Xenograft	20 mg/kg, oral administration for 33 days	70% Tumor Growth Inhibition (%TGI)[13]
CCT361814 (NXP800)	Human Ovarian Adenocarcinoma Xenograft	Oral administration (dose not specified)	Tumor regression[5][14]
ARID1a-mutated Gastric Carcinoma Xenograft (SNU-1)	Oral administration for 28 days	Tumor regression and substantial tumor growth inhibition[15]	

Table 3: Pharmacokinetic Parameters

Compound	Species	Key Parameters
CCT251236	Mouse	Low total blood clearance and moderate oral bioavailability.[3]
CCT361814 (NXP800)	Mouse, Rat, Dog	Good pharmacokinetic properties, including oral bioavailability.[4][16] Optimized to reduce P-glycoprotein efflux. [5][14]

Experimental Protocols

HSP72 Induction Inhibition Assay: As described in the literature, SK-OV-3 cells were pre-treated with the test compound for a specified period (e.g., 1 hour) before the addition of an HSP90 inhibitor like 17-AAG (250 nM) to induce HSP72 expression.[1][3] After a further incubation period (e.g., 18 hours), the levels of HSP72 were quantified using a cell-based ELISA. The IC50 value was determined as the concentration of the compound that inhibited the HSP72 signal by 50% compared to the 17-AAG induced control.[3]

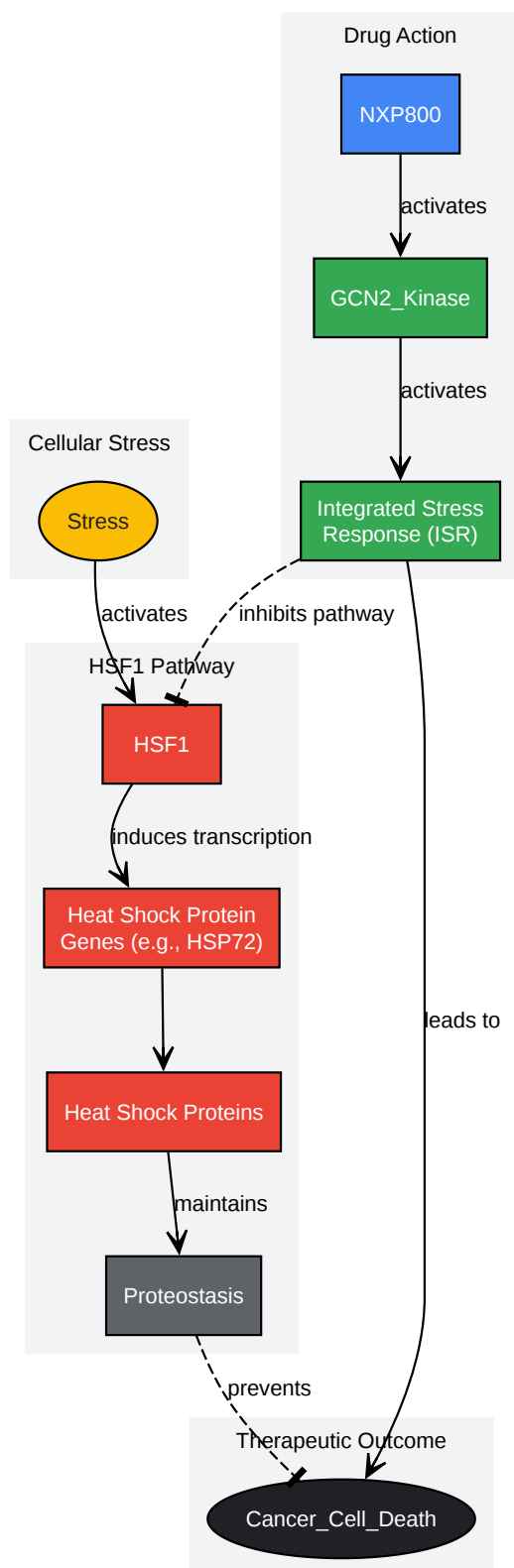
Cellular Growth Inhibition Assay: The antiproliferative activity of the compounds was assessed using assays such as the CellTiter-Blue assay.[5] Cancer cells were treated with a range of

compound concentrations for a period of 96 hours.[1][5] The cell viability was then measured and compared to a vehicle-treated control to determine the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.[5]

In Vivo Xenograft Studies: Human cancer cell lines, such as SK-OV-3 or SNU-1, were implanted into immunocompromised mice.[13][15] Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The compounds were administered orally at specified doses and schedules.[13][15] Tumor volumes were measured regularly over the course of the study to determine the extent of tumor growth inhibition or regression.[15]

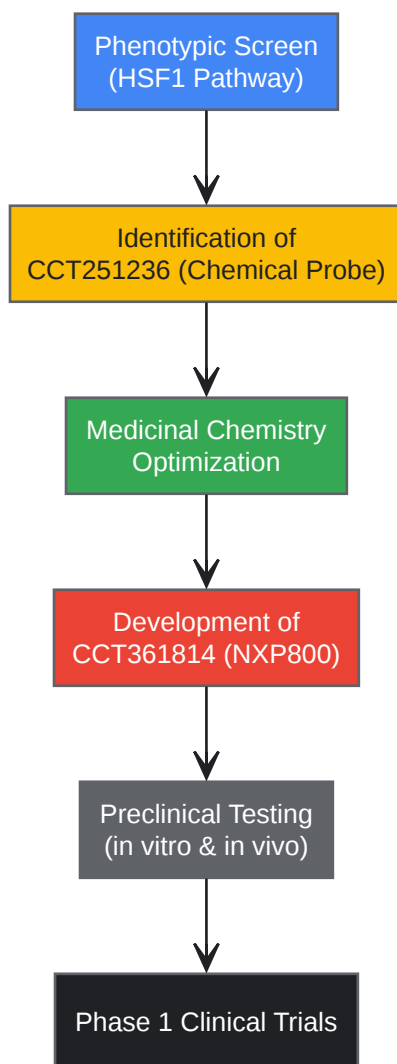
Visualizing the Pathway and Process

To better understand the underlying mechanisms and the progression from a chemical probe to a clinical candidate, the following diagrams are provided.



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Caption: Mechanism of action for NXP800 in HSF1 pathway inhibition.



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Caption: Development workflow from **CCT251236** to NXP800.

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